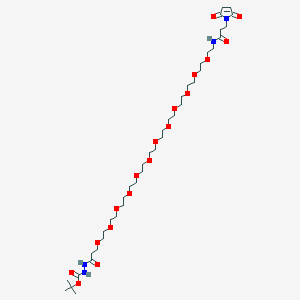
MAL-PEG12-t-boc-hydrazide
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Protein Synthesis
- Scientific Field : Biochemistry
- Application Summary : Hydrazide chemistry is used in the chemical synthesis of proteins. Protein or peptide hydrazides can be used as key intermediates for different synthesis and modification purposes .
- Methods of Application : The synthetic procedures employed the thioester-masking property of hydrazides to achieve sequential or convergent multiple ligations .
- Results or Outcomes : This strategy significantly improves the efficiency and scope of native chemical ligation for protein chemical synthesis .
PEG-Based Hydrogel Coatings
- Scientific Field : Biomedical Engineering
- Application Summary : PEG-based hydrogel coatings can be used to confer antifouling properties to medical devices, enabling minimization of biological responses such as bacterial infection, thrombosis, and foreign body reactions .
- Methods of Application : Two coating methods were investigated: (1) traditional photoinitiated hydrogel coatings; (2) diffusion-mediated, redox-initiated hydrogel coatings .
- Results or Outcomes : These structure–property relationships provide users with a toolbox for hydrogel coating design for a broad range of medical devices .
Dye Adsorption and Release
- Scientific Field : Environmental Science
- Application Summary : PEG-based hydrogels can be used for dye adsorption and release. This application is particularly useful in environmental science for the removal of dyes from wastewater .
- Methods of Application : The hydrogels are prepared by a one-pot reaction with poly (ethylene glycol) methyl ether acrylate (PEGA), 2-methoxyethyl acrylate (MEA), and acroleic acid (AA). The hydrogels can selectively adsorb organic cationic dyes and release the adsorbed molecules with control .
- Results or Outcomes : The maximum adsorption quantity of organic cationic dye brilliant green and methylene blue were 0.49 mg mg −1 and 0.42 mg mg −1 respectively. Nearly 95% of carriers could be released at pH 4.01 and 65 °C over 8 h .
Drug Delivery
- Scientific Field : Pharmaceutical Sciences
- Application Summary : PEGylation, the covalent binding of PEG molecules to nanocarriers, proteins, peptides, or drug molecules, has been designed as a brilliant approach to improve the pharmacokinetics and therapeutic efficacy of PEGylated therapeutics .
- Methods of Application : The free lone hydroxy group in mPEG and the two free hydroxy groups in diol-PEG are easy to be modified via different activation strategies to be reactive against other chemical groups .
- Results or Outcomes : The extensive application of PEGylation in the drug delivery field is reflected by the increasing number of commercially available PEGylated therapeutics approved through the last two decades and many others are under clinical trials for sooner approval .
Environmental Applications
- Scientific Field : Environmental Science
- Application Summary : PEG-based hydrogels can be used for dye adsorption and release. This application is particularly useful in environmental science for the removal of dyes from wastewater .
- Methods of Application : The hydrogels are prepared by a one-pot reaction with poly (ethylene glycol) methyl ether acrylate (PEGA), 2-methoxyethyl acrylate (MEA), and acroleic acid (AA). The hydrogels can selectively adsorb organic cationic dyes and release the adsorbed molecules with control .
- Results or Outcomes : Nearly 95% of carriers could be released at pH 4.01 and 65 °C over 8 h. The regeneration ability makes the materials easy to reuse many times .
Medical Applications
- Scientific Field : Medical Field
- Application Summary : Owing to the higher water solubility, non-toxicity, biocompatibility, and low immunogenicity of PEG and its derivatives they are widely used in the medical field for wound treatments, equipment material in surgical operations, and many other applications .
- Methods of Application : The free lone hydroxy group in mPEG and the two free hydroxy groups in diol-PEG are easy to be modified via different activation strategies to be reactive against other chemical groups .
- Results or Outcomes : PEG and its derivatives have been widely used in the medical field for various applications due to their beneficial properties .
Eigenschaften
IUPAC Name |
tert-butyl N-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H70N4O18/c1-39(2,3)61-38(48)42-41-35(45)7-10-49-12-14-51-16-18-53-20-22-55-24-26-57-28-30-59-32-33-60-31-29-58-27-25-56-23-21-54-19-17-52-15-13-50-11-8-40-34(44)6-9-43-36(46)4-5-37(43)47/h4-5H,6-33H2,1-3H3,(H,40,44)(H,41,45)(H,42,48) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYHTOQZUQBMCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H70N4O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
883.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
MAL-PEG12-t-boc-hydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



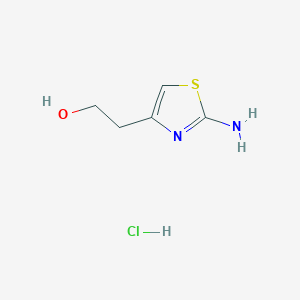
![1,3-Dioxa-8-azaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1379715.png)
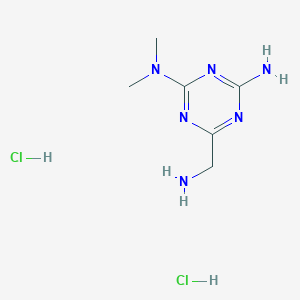
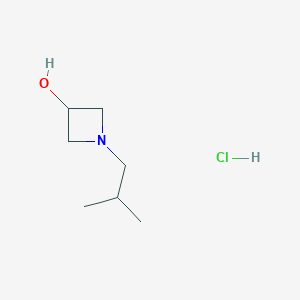
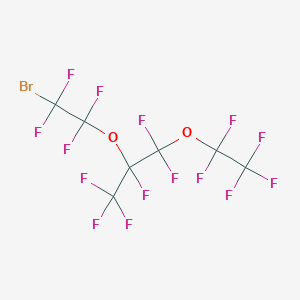
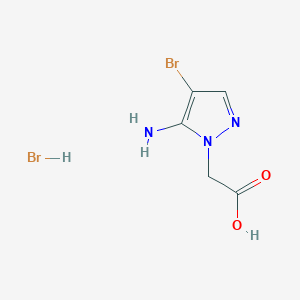
![Methyl({2-[4-(trifluoromethyl)phenoxy]propyl})amine hydrochloride](/img/structure/B1379725.png)
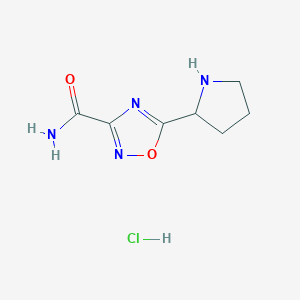
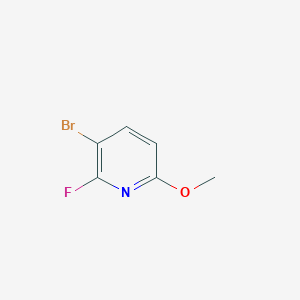
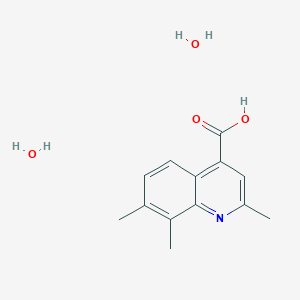
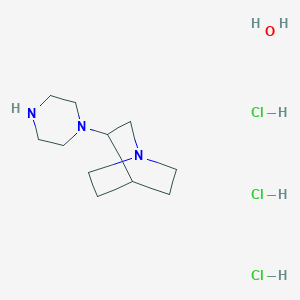
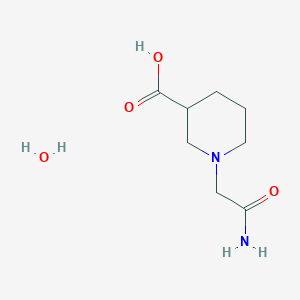
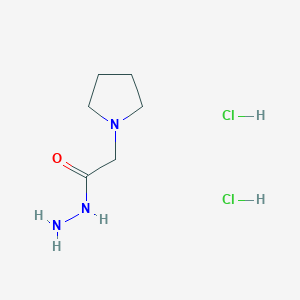
![{4-[(Dimethylamino)methyl]-4-piperidinyl}methanol dihydrochloride](/img/structure/B1379737.png)